molecular formula C23H24N4O B1664300 Abt-288 CAS No. 948845-91-8

Abt-288

Número de catálogo: B1664300
Número CAS: 948845-91-8
Peso molecular: 372.5 g/mol
Clave InChI: GNIRITULTPTAQW-KNQAVFIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ABT-288 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Las condiciones de reacción generalmente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y las consideraciones ambientales. Esto incluye el uso de reactores a gran escala, procesos de flujo continuo y técnicas avanzadas de purificación para producir el compuesto a granel .

Análisis De Reacciones Químicas

Tipos de reacciones

ABT-288 experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

ABT-288 is a histamine H3 receptor antagonist that was under development by Abbott, now AbbVie, for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia . The rationale behind its development was to enhance cognitive processes by boosting the release of histamine, acetylcholine, noradrenaline, and dopamine in the brain . Specifically, it aimed to increase cholinergic signaling, which typically declines with neurodegeneration in Alzheimer's disease . Although this compound showed promise in preclinical studies, its development has been discontinued after disappointing results in clinical trials .

Preclinical studies

This compound demonstrated procognitive effects in several preclinical models relevant to schizophrenia . It was found to improve attention, social memory, and spatial memory in animal models .

Clinical Trials

Safety and Tolerability A Phase 1 study in healthy volunteers showed this compound to be generally safe and well-tolerated, with the most frequent side effects being related to sleep, nausea, and dizziness . In subjects with schizophrenia, this compound was tolerated at a 15-fold higher dose and 12-fold higher exposures than previously observed in healthy volunteers . In this study, the most common adverse events, in decreasing frequency, were abnormal dreams, headache, insomnia, dizziness, somnolence, dysgeusia, dry mouth, psychotic disorder, parosmia, and tachycardia .

Alzheimer's Disease A Phase 2 trial of this compound as an adjunct treatment in patients with mild to moderate Alzheimer's disease on stable donepezil treatment was terminated early because it met futility criteria . The ADAS-cog outcome was statistically significantly improved on donepezil but not on this compound . In this study, point estimates on the ADAS-Cog scores for both this compound dose groups were numerically inferior to placebo, but no statistical differences were detected. Donepezil, however, demonstrated statistically significant improvement .

Schizophrenia A Phase 2 trial was conducted to evaluate the efficacy and safety of this compound in the treatment of cognitive impairment associated with schizophrenia . The study found that neither dose of this compound resulted in cognitive improvement in clinically stable adults with schizophrenia . An increased incidence of psychosis-related and sleep-related adverse events was associated with this compound .

Data from Clinical Trials

StudyPhaseConditionDosageResult
Single- and multiple-ascending dose1Healthy VolunteersN/AGenerally safe and well-tolerated; most frequent side effects were related to sleep, nausea, and dizziness .
Adjunct treatment2Mild-to-moderate Alzheimer's Disease1 mg or 3 mg per dayStudy ended early due to futility criteria being met; ADAS-cog outcome improved on donepezil but not on this compound . Point estimates on the ADAS-Cog scores for both this compound dose groups were numerically inferior to placebo, but no statistical differences were detected; donepezil demonstrated statistically significant improvement .
N/A2Schizophrenia10mg, 25mg, or placebo once dailyNeither dose of this compound resulted in cognitive improvement . Increased incidence of psychosis-related and sleep-related adverse events .

Pharmacokinetics

Comparación Con Compuestos Similares

Actividad Biológica

ABT-288 is a selective antagonist of the histamine H3 receptor, primarily investigated for its potential pro-cognitive effects in the treatment of cognitive impairment associated with schizophrenia. This compound has garnered attention due to its unique pharmacological profile and its ability to modulate neurotransmitter systems, particularly in the central nervous system.

This compound functions by blocking the H3 receptors, which are known to play a critical role in regulating neurotransmitter release, including histamine, dopamine, and acetylcholine. By antagonizing these receptors, this compound enhances the release of these neurotransmitters, potentially improving cognitive functions and alleviating symptoms associated with schizophrenia.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-tolerated at higher doses in individuals with schizophrenia compared to healthy volunteers. Studies have shown that subjects with schizophrenia can tolerate doses up to 15-fold higher than those typically administered in healthy populations, suggesting a unique therapeutic window for this group .

Efficacy in Clinical Studies

Clinical trials have demonstrated that this compound exhibits pro-cognitive effects. Notably, a study indicated that a daily dose of 3 mg significantly improved cognitive performance in patients with schizophrenia, as measured by various neuropsychological tests . The compound's efficacy is further supported by its ability to enhance working memory and attention.

Study Population Dosage Outcome
Othman et al. (2013)Schizophrenia patients3 mg/dayImproved cognitive performance
Hudzik et al. (2014)Healthy volunteers0.5 mg - 2 mg/dayTolerability assessed
Shan et al. (2017)Schizophrenia patientsUp to 45 mg/dayTolerated at higher doses

Case Study 1: Cognitive Improvement in Schizophrenia

In a clinical trial involving patients diagnosed with schizophrenia, participants receiving this compound showed marked improvements in cognitive tasks compared to those on placebo. The study utilized standardized tests such as the MATRICS Consensus Cognitive Battery (MCCB), revealing significant enhancements in domains such as attention and verbal learning.

Case Study 2: Safety and Tolerability

Another study focused on the safety profile of this compound in healthy subjects revealed that even at elevated doses, the compound was well-tolerated with minimal adverse effects reported. This finding is crucial for establishing safe dosing guidelines for future clinical applications.

Neurotransmitter Modulation

Research indicates that this compound not only affects histaminergic pathways but also has implications for dopaminergic and cholinergic systems. The modulation of these pathways suggests potential applications beyond schizophrenia, including other cognitive disorders.

Abuse Liability Assessment

An important aspect of this compound's profile is its low potential for abuse compared to other stimulant medications. Studies assessing its abuse liability found no significant reinforcing effects, indicating that it may be a safer alternative for managing cognitive deficits without the risk of addiction .

Q & A

Basic Research Questions

Q. What is the mechanistic basis for ABT-288’s potential in cognitive improvement?

this compound acts as a highly selective histamine H3 receptor (H3R) antagonist, enhancing the release of acetylcholine, dopamine, and histamine in brain regions critical for cognition (e.g., prefrontal cortex and hippocampus) . By blocking presynaptic H3 autoreceptors and heteroreceptors, it increases synaptic availability of these neurotransmitters, which are implicated in attention, learning, and memory. Preclinical models, such as the Five-Trial Inhibitory Avoidance test in SHR pups, demonstrated efficacy at low receptor occupancy (~10–40%) .

Q. How were this compound’s pharmacokinetics (PK) characterized in early-phase trials?

Phase 1 studies used validated LC-MS/MS methods to quantify plasma and urine concentrations, with dose-proportional exposure (AUC and Cmax) observed at doses ≥1 mg. This compound exhibited a long elimination half-life (40–61 hours) and achieved steady-state by day 10–12 of once-daily dosing. Food had no clinically significant impact on bioavailability . Renal clearance was low (2.8–4.0 L/h), suggesting hepatic metabolism as the primary elimination route .

Q. What safety considerations emerged from phase 1 studies in healthy populations?

The maximum tolerated dose (MTD) was 3 mg once-daily in both young and elderly subjects, with insomnia, headache, and abnormal dreams as dose-limiting adverse events (AEs). Higher doses (e.g., 6 mg) caused intolerable neuropsychiatric effects, likely due to excessive H3 receptor occupancy (>70%) . Safety assessments included ECG, laboratory tests, and neurological exams, with no clinically significant abnormalities .

Advanced Research Questions

Q. How can preclinical and clinical discrepancies in this compound’s efficacious receptor occupancy be reconciled?

Preclinical models (e.g., SHR pups) suggested cognitive benefits at low receptor occupancy (10–40%), while human EEG and PET studies indicated ≥60% occupancy was required for alertness . This discrepancy may arise from interspecies differences in H3 receptor distribution or translational limitations of rodent models. Computational modeling predicted human occupancy levels (e.g., 70% at 3 mg) based on in vitro affinity, but direct PET validation is lacking .

Q. What methodological challenges arise when analyzing this compound’s dose-response in elderly populations?

Elderly subjects showed 60% lower exposure at 0.5 mg compared to young adults, despite comparable PK at higher doses (1.5–3 mg). This nonlinearity may reflect age-related changes in absorption or protein binding, though small sample sizes and interindividual variability complicate interpretation . Stratified PK/PD modeling is recommended to optimize dosing in age-heterogeneous AD cohorts.

Q. Why did this compound fail to demonstrate efficacy in Alzheimer’s and schizophrenia trials despite strong preclinical data?

In phase 2 AD trials, this compound (1–3 mg/day) showed no improvement on ADAS-Cog scores, potentially due to insufficient target engagement or suboptimal trial design (e.g., short duration, heterogeneous patient populations) . In schizophrenia, higher doses (10–60 mg) were tolerated but failed to improve MCCB scores, suggesting H3 antagonism alone may not address complex cognitive deficits in these disorders .

Q. How can translational research address the gap between this compound’s preclinical pro-cognitive effects and clinical outcomes?

Integrating biomarkers (e.g., CSF neurotransmitter levels, qEEG) in early-phase trials could better correlate receptor occupancy with functional outcomes. For example, this compound’s CSF concentrations were 40% of plasma levels, indicating moderate blood-brain barrier penetration . Additionally, adaptive trial designs with enrichment strategies (e.g., selecting patients with cholinergic deficits) may improve signal detection .

Q. Methodological Considerations

Q. What statistical approaches were used to assess dose proportionality and food effects in this compound trials?

Dose proportionality was evaluated using power models (log[AUC] vs. log[dose]), with slope confidence intervals encompassing 1.0 for doses ≥1 mg. Food effects were analyzed via crossover studies (fasted vs. high-fat meal), with geometric mean ratios (GMRs) for AUC and Cmax within 0.8–1.25 bounds, confirming no clinically relevant impact .

Q. How were safety and tolerability thresholds determined for this compound in phase 1 studies?

The MTD was identified using a modified Fibonacci dose-escalation design, with stopping rules based on AE frequency (e.g., ≥33% Grade 2 AEs in a cohort). PK/PD modeling linked H3 receptor occupancy predictions to tolerability, with 3 mg/day corresponding to ~70% occupancy, balancing efficacy and safety .

Q. What lessons can be drawn from this compound’s development for future H3 antagonists?

this compound’s trajectory underscores the need for robust translational biomarkers (e.g., PET occupancy) and patient stratification. Its failure in late-phase trials highlights the complexity of cognitive endpoints in neurodegenerative/psychiatric disorders, advocating for combination therapies targeting multiple neurotransmitter systems .

Propiedades

Número CAS

948845-91-8

Fórmula molecular

C23H24N4O

Peso molecular

372.5 g/mol

Nombre IUPAC

2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one

InChI

InChI=1S/C23H24N4O/c1-25-15-19-12-14-26(22(19)16-25)20-8-4-17(5-9-20)18-6-10-21(11-7-18)27-23(28)3-2-13-24-27/h2-11,13,19,22H,12,14-16H2,1H3/t19-,22+/m1/s1

Clave InChI

GNIRITULTPTAQW-KNQAVFIVSA-N

SMILES

CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5

SMILES isomérico

CN1C[C@H]2CCN([C@H]2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5

SMILES canónico

CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5

Apariencia

Solid powder

Key on ui other cas no.

948845-91-8

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

2-(4'-(5-methylhexahydropyrrolo(3,4-b)pyrrol-1-yl)biphenyl-4-yl)-2H-pyridazin-3-one
ABT-288

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.